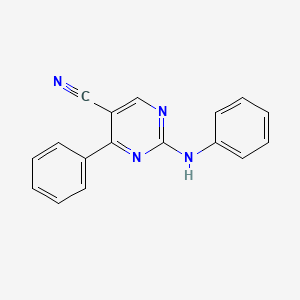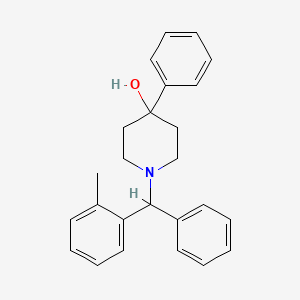![molecular formula C28H28N4O B10844385 4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)
4-phenyl-4-[1H-imidazol-2-yl]-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-phényl-4-[1H-imidazol-2-yl]-pipéridine est un composé qui présente un cycle pipéridine substitué par un groupe phényle et une partie imidazole. Le cycle imidazole est une structure hétérocyclique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-phényl-4-[1H-imidazol-2-yl]-pipéridine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 4-phénylpipéridine avec l'imidazole dans des conditions spécifiques. La réaction peut nécessiter un catalyseur, comme un catalyseur au nickel, et peut se dérouler en plusieurs étapes, notamment la proto-démetallation, la tautomérisation et la cyclisation déshydratante .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
La 4-phényl-4-[1H-imidazol-2-yl]-pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle imidazole peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Les groupes phényle et imidazole peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium, ainsi que divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions de ces réactions peuvent varier, mais elles impliquent souvent des températures contrôlées et l'utilisation de solvants comme le méthanol ou le dichlorométhane .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du cycle imidazole peut conduire à la formation de N-oxydes d'imidazole, tandis que la réduction peut donner différents dérivés de la pipéridine.
Applications De Recherche Scientifique
La 4-phényl-4-[1H-imidazol-2-yl]-pipéridine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Il a des applications thérapeutiques potentielles, notamment comme agent antimicrobien ou anticancéreux.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action de la 4-phényl-4-[1H-imidazol-2-yl]-pipéridine implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se lier aux ions métalliques ou participer à des liaisons hydrogène, affectant l'activité des enzymes ou des récepteurs. Le groupe phényle peut améliorer l'affinité de liaison et la spécificité du composé pour ses cibles .
Mécanisme D'action
The mechanism of action of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting the activity of enzymes or receptors. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-phényl-4-[1H-imidazol-2-yl]-benzène
- 4-phényl-4-[1H-imidazol-2-yl]-pyridine
- 4-phényl-4-[1H-imidazol-2-yl]-pyrrole
Unicité
La 4-phényl-4-[1H-imidazol-2-yl]-pipéridine est unique en raison de sa combinaison spécifique d'un cycle pipéridine avec une partie phényle et imidazole. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications .
Propriétés
Formule moléculaire |
C28H28N4O |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4-(1-benzylimidazol-2-yl)-N,4-diphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H28N4O/c33-27(30-25-14-8-3-9-15-25)31-19-16-28(17-20-31,24-12-6-2-7-13-24)26-29-18-21-32(26)22-23-10-4-1-5-11-23/h1-15,18,21H,16-17,19-20,22H2,(H,30,33) |
Clé InChI |
SSXWGBNGZDJNOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)C3=NC=CN3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)
![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)

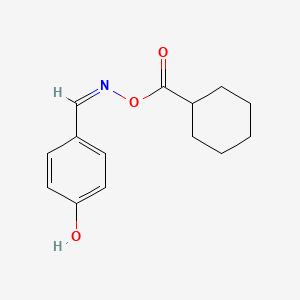
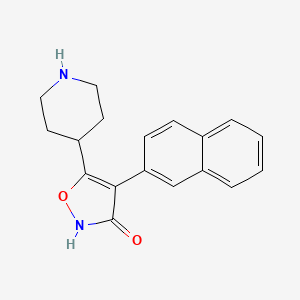
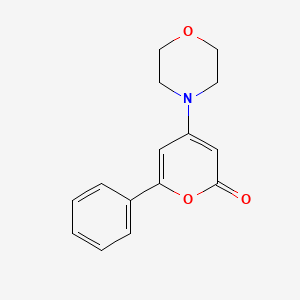


![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)
